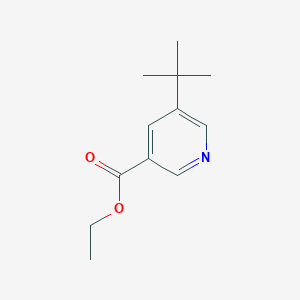
Ethyl 5-(tert-butyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(tert-butyl)nicotinate is an organic compound belonging to the nicotinate ester family It is characterized by the presence of an ethyl ester group attached to the 5-position of a nicotinic acid derivative, which also contains a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-(tert-butyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{5-(tert-butyl)nicotinic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(tert-butyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(tert-butyl)nicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting nicotinic receptors.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 5-(tert-butyl)nicotinate exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Methyl 5-(tert-butyl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
tert-Butyl nicotinate: Contains the tert-butyl group but lacks the ethyl ester functionality.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and tert-butyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 5-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-10(8-13-7-9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
TUXHEOJQUHJNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


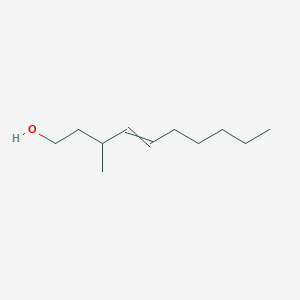
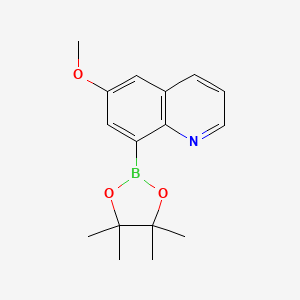
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
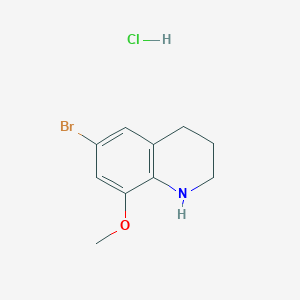
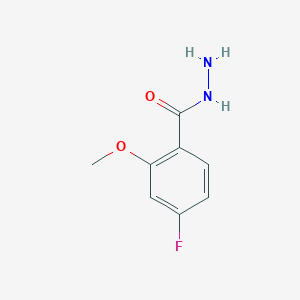
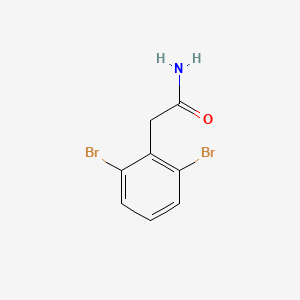
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
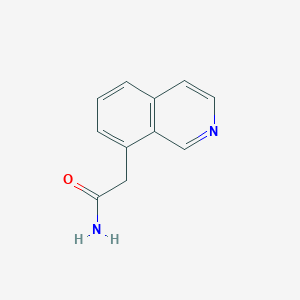
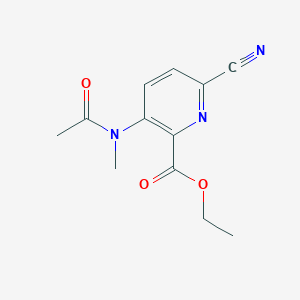
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)


